4-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethoxy)-N-(2,5-dichlorophenyl)benzamide
Overview
Description
4-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethoxy)-N-(2,5-dichlorophenyl)benzamide is a complex organic compound that features a unique structure combining a cyclopenta[b]thiophene core with a benzamide moiety
Preparation Methods
The synthesis of 4-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethoxy)-N-(2,5-dichlorophenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through the reaction of sulfur-containing compounds with carboxylic acids under controlled conditions.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction, often using reagents like sodium cyanide or potassium cyanide.
Coupling with benzamide: The final step involves coupling the cyclopenta[b]thiophene derivative with a benzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
4-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethoxy)-N-(2,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethoxy)-N-(2,5-dichlorophenyl)benzamide has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a potential candidate for use in organic semiconductors and charge transport materials.
Medicinal Chemistry: Due to its structural complexity, it is being explored for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Material Science: The compound’s properties are being studied for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethoxy)-N-(2,5-dichlorophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano group and benzamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function . The cyclopenta[b]thiophene core contributes to the compound’s stability and electronic properties, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds to 4-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethoxy)-N-(2,5-dichlorophenyl)benzamide include:
2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile: This compound shares the cyclopenta[b]thiophene core but differs in its functional groups.
Ethyl 3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]but-2-enoate: This compound has a similar core structure but features different substituents, affecting its reactivity and applications.
5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl methanol: This compound is structurally related but lacks the benzamide moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
4-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethoxy]-N-(2,5-dichlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3S/c24-14-6-9-18(25)19(10-14)27-22(30)13-4-7-15(8-5-13)31-12-21(29)28-23-17(11-26)16-2-1-3-20(16)32-23/h4-10H,1-3,12H2,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTQXNXRIBQWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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